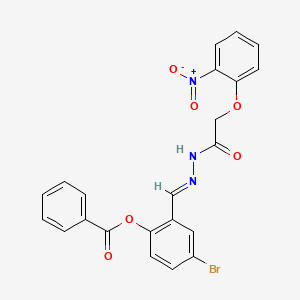![molecular formula C24H22ClN3O3 B15014754 2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014754.png)
2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,6-dimethylphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a hydrazinecarbonyl group, a chlorophenyl group, and a dimethylphenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-[(2-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with N-(2,6-dimethylphenyl)formamide under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted products with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Application in the synthesis of novel materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 1-{N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE
- 1-{N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE
Uniqueness: The presence of the chlorophenyl group in 1-{N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}-N-(2,6-DIMETHYLPHENYL)FORMAMIDE imparts unique reactivity and potential biological activity compared to its bromine or fluorine analogs. This makes it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C24H22ClN3O3 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
N'-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(2,6-dimethylphenyl)oxamide |
InChI |
InChI=1S/C24H22ClN3O3/c1-16-8-7-9-17(2)22(16)27-23(29)24(30)28-26-14-18-10-4-6-13-21(18)31-15-19-11-3-5-12-20(19)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI-Schlüssel |
SIOMDCHDVAMKFJ-VULFUBBASA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014693.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B15014696.png)
![(4-fluorophenyl)(3-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)methanone](/img/structure/B15014704.png)
![N-[(E)-{4-[(4-bromobenzyl)oxy]-3-(prop-2-en-1-yl)phenyl}methylidene]-4-methylaniline](/img/structure/B15014706.png)
![(3E)-3-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B15014708.png)
![4-{[6-(Phenylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenol](/img/structure/B15014716.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014727.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B15014734.png)
![2-bromo-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014737.png)

![4-[(E)-({2-[(Naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B15014745.png)
![N-cyclohexyl-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B15014747.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl]-3,4-dibromo-6-methoxyphenol](/img/structure/B15014762.png)
